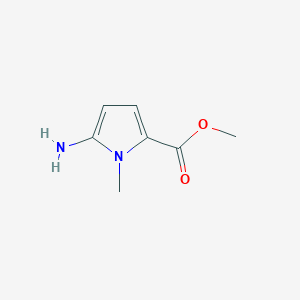

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Overview

Description

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Types of Reactions:

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

- Methyl 5-bromo-1H-pyrrole-2-carboxylate

- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

- Methyl 1-methylpyrrole-2-carboxylate

Comparison: Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the pyrrole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the amino group enhances its nucleophilicity, making it more reactive in substitution reactions.

Biological Activity

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, including its interactions with various biological targets. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on available research findings.

This compound possesses a pyrrole ring with an amino group at the 5-position and an ester group at the 2-position. These functional groups are crucial for its reactivity and biological interactions.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 168.15 g/mol |

| Functional Groups | Amino (-NH₂), Ester (-COOCH₃) |

Synthesis

The synthesis of this compound typically involves a multi-step process, which may include:

- Formation of the pyrrole ring.

- Introduction of the amino and ester groups through various chemical reactions.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, influencing their activity and stability.

- Enzyme Interaction: The compound can undergo hydrolysis, releasing the active pyrrole derivative that interacts with enzymes and receptors in biological systems.

In Vitro Studies

Recent studies have evaluated the compound's potential as an inhibitor for key enzymes:

- Acetylcholinesterase (AChE): It has been reported that derivatives of pyrrole compounds can exhibit significant AChE inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's .

- Monoamine Oxidase (MAO): Some studies suggest that modifications to the pyrrole structure can enhance MAO inhibitory effects, contributing to antidepressant activities .

Case Study 1: AChE Inhibition

In a comparative study, various pyrrole derivatives were synthesized and tested for AChE inhibition. This compound showed promising results, with some derivatives achieving up to 58% inhibition compared to standard drugs such as Donepezil .

Case Study 2: MAO Inhibition

Another study focused on the MAO inhibitory capacity of related compounds. The findings indicated that certain derivatives could inhibit MAO-B by approximately 26%, showcasing their potential in treating mood disorders .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate permeability across cell membranes, which is essential for bioavailability in clinical settings .

Properties

IUPAC Name |

methyl 5-amino-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONOJFVXWDLLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582067 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166182-90-7 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.